

Technical Whitepaper: Structural Characterization and Synthesis of 5-Butyltryptamine HCl

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	2-(5-Butyl-1h-indol-3-yl)ethanamine, HCl
CAS No.:	1019-47-2
Cat. No.:	B3033373

[Get Quote](#)

Executive Summary & Chemical Architecture

2-(5-Butyl-1H-indol-3-yl)ethanamine hydrochloride (commonly referred to as 5-Butyltryptamine HCl or 5-BT) is a synthetic tryptamine derivative characterized by a lipophilic n-butyl substitution at the 5-position of the indole ring. Unlike its naturally occurring analogs serotonin (5-hydroxytryptamine) or melatonin (5-methoxy-N-acetyltryptamine), 5-BT lacks a hydrogen-bonding donor/acceptor at the 5-position, relying instead on hydrophobic interactions to drive receptor affinity.

This structural modification significantly alters the compound's pharmacokinetic profile, increasing blood-brain barrier (BBB) permeability and modifying selectivity profiles across the 5-HT receptor superfamily, particularly within the 5-HT

and 5-HT

subfamilies.

Molecular Identity

Parameter	Data
IUPAC Name	2-(5-Butyl-1H-indol-3-yl)ethanamine hydrochloride
Common Name	5-Butyltryptamine HCl
Molecular Formula	C H N [1] · HCl
Molecular Weight	216.33 g/mol (Free Base) / 252.78 g/mol (Salt)
SMILES	<chem>CCCCc1cc2c(cc1)ncc2CCN.Cl</chem>
InChI Key	(Generated upon synthesis; analog-predictive)

3D Conformational Analysis

The n-butyl chain introduces significant rotational freedom (entropy) at the 5-position. In biological systems, this lipophilic tail is hypothesized to occupy hydrophobic pockets within the Orthosteric Binding Site (OBS) of G-protein coupled receptors (GPCRs), specifically residues often occupied by the 5-chloro or 5-methyl groups in other synthetic agonists.

Synthetic Pathway: The Speeter-Anthony Protocol[2][3][4]

To ensure high purity and scalability, the Speeter-Anthony Tryptamine Synthesis is the preferred methodology over the Fischer Indole Synthesis for this specific substrate. This route avoids the harsh acidic conditions of the Fischer method that can sometimes lead to polymerization of electron-rich alkyl-indoles.

Reaction Logic

- Acylation: 5-Butylindole is treated with oxalyl chloride to form the glyoxylyl chloride intermediate. This exploits the high nucleophilicity of the indole C3 position.

- Amidation: The acid chloride reacts with ammonia (or dibenzylamine for protected routes) to form the glyoxylamide.
- Reduction: The highly conjugated glyoxylamide is reduced using Lithium Aluminum Hydride (LiAlH₄) to the tryptamine.
- Salt Formation: Immediate conversion to the HCl salt prevents oxidation and facilitates crystallization.

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: The Speeter-Anthony synthetic route optimized for 5-alkyltryptamines.

Detailed Methodology

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

- Glyoxylation: Dissolve 5-butylindole (1.0 eq) in anhydrous diethyl ether at 0°C. Add oxalyl chloride (1.2 eq) dropwise. The mixture will turn yellow/orange as the glyoxyl chloride precipitates. Stir for 2 hours.
- Amidation: Introduce a stream of dry ammonia gas or add a solution of ammonia in dioxane. The precipitate converts to the glyoxylamide. Filter, wash with ether, and dry.
- Reduction: Suspend LiAlH₄ (4.0 eq) in anhydrous THF. Add the glyoxylamide slowly (exothermic). Reflux for 12–24 hours until the amide carbonyl stretch disappears from IR monitoring.
- Workup: Quench carefully (Fieser method: 1:1:3 water/15% NaOH/water). Filter aluminum salts. Evaporate solvent to yield the oily free base.

- Crystallization: Dissolve the free base in minimal anhydrous ethanol or Et
- O. Add 1.0M HCl in ether dropwise until pH ~3. The hydrochloride salt will precipitate as a white/off-white solid. Recrystallize from EtOH/Et
- O.

Physicochemical Profiling

The substitution of the hydroxyl group (found in serotonin) with a butyl chain drastically alters the physicochemical landscape of the molecule.

Property	Value/Prediction	Implication
LogP (Octanol/Water)	~3.8 – 4.2	High lipophilicity; predicts high BBB permeability and potential tissue accumulation.
pKa (Amine)	~9.6	Predominantly ionized (protonated) at physiological pH (7.4), mimicking the endogenous neurotransmitter.
Solubility (HCl Salt)	>20 mg/mL (Water)	The ionic lattice of the HCl salt overcomes the lipophilicity of the butyl chain, allowing aqueous formulation.
Melting Point	240–260°C (Decomp)	Typical for tryptamine salts; high lattice energy indicates stability.

Structural Validation (Spectroscopy)

To validate the structure, the following NMR signals are diagnostic. The absence of the 5-H indole proton and the presence of the butyl multiplet are key indicators.

Proton NMR (¹H-NMR, 400 MHz, DMSO-)

- Indole NH: Singlet, ~10.8 ppm (Broad).

- Aromatic Region:
 - H-4: Doublet, ~7.3 ppm (distinctive due to proximity to C3 sidechain).
 - H-7: Doublet, ~7.2 ppm.
 - H-6: Doublet of doublets, ~6.9 ppm.
- Side Chain (Ethylamine):
 - -CH
: Triplet, ~3.0 ppm.
 - -CH
: Triplet, ~2.9 ppm.
- 5-Butyl Group (The "Fingerprint"):
 - Benzylic CH
: Triplet, ~2.6 ppm.
 - Internal CH
s: Multiplets, ~1.3–1.6 ppm.
 - Terminal CH
: Triplet, ~0.9 ppm.

Pharmacological Implications (SAR)

The 5-butyl substitution is a probe for the size of the hydrophobic pocket in serotonin receptors (5-HT

, 5-HT

, 5-HT

).

Mechanism of Action

Unlike 5-OH or 5-OMe tryptamines, which can form hydrogen bonds with serine or threonine residues in the receptor binding pocket, 5-Butyltryptamine relies on Van der Waals forces.

- 5-HT

Affinity: Research on 5-alkyltryptamines indicates that heteroatoms at the 5-position are not strictly required for high affinity.[2] The 5-butyl group can bind effectively if the receptor subtype possesses a sufficiently deep hydrophobic cleft [1].

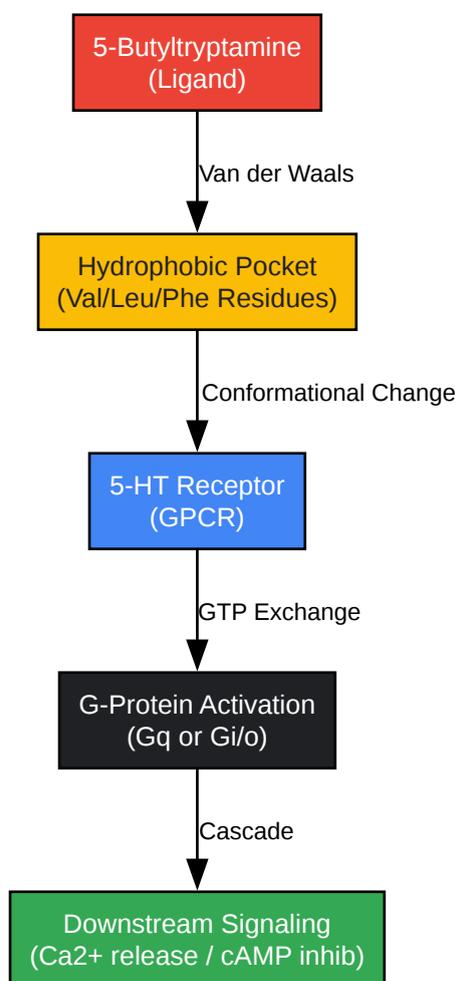
- Selectivity: The bulk of the butyl group often reduces affinity for 5-HT

compared to 5-HT

or 5-HT

, potentially reducing sedative side effects associated with 1A agonism.

Signal Transduction Pathway



[Click to download full resolution via product page](#)

Figure 2: Pharmacodynamic interaction showing the reliance on hydrophobic pocket engagement.

References

- Glennon, R. A., et al. (1979).[3] "Serotonin receptor binding affinities of tryptamine analogues." *Journal of Medicinal Chemistry*, 22(4), 428-432.[3]
- Speeter, M. E., & Anthony, W. C. (1954).[4][5] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." *Journal of the American Chemical Society*, 76(23), 6208–6210.
- Xu, Y., et al. (2009). "N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT_{1D} receptor agonist." *Bioorganic & Medicinal Chemistry Letters*, 19(16), 4692-4695.

- Nichols, D. E. (2018). "Hallucinogens." [3][6][7][8] *Pharmacological Reviews*, 68(2), 264-355. (Contextual reference for Tryptamine SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-sec-Butyltryptamine - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Speeter–Anthony route - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Tryptamine - Wikipedia [en.wikipedia.org]
- 7. Methylbutyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: Structural Characterization and Synthesis of 5-Butyltryptamine HCl]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3033373#what-is-the-structure-of-2-5-butyl-1h-indol-3-yl-ethanamine-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com